molecular formula C20H22N2O3 B4610227 furan-2-yl{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]piperidin-1-yl}methanone

furan-2-yl{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]piperidin-1-yl}methanone

Cat. No.: B4610227
M. Wt: 338.4 g/mol
InChI Key: PYSPDUYSILIRPO-UHFFFAOYSA-N
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Description

Furan-2-yl{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]piperidin-1-yl}methanone is a complex organic compound that features a furan ring, an indole moiety, and a piperidine ring

Scientific Research Applications

Furan-2-yl{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]piperidin-1-yl}methanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-yl{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]piperidin-1-yl}methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the piperidine ring, and finally the attachment of the furan moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]piperidin-1-yl}methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can produce alcohols.

Mechanism of Action

The mechanism of action of furan-2-yl{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]piperidin-1-yl}methanone involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the furan ring can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.

    Furan Derivatives: Compounds such as furan-2-carboxylic acid and furan-2-ylmethanol share the furan ring and undergo similar chemical reactions.

    Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-1-carboxamide share the piperidine ring and exhibit similar chemical properties.

Uniqueness

Furan-2-yl{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]piperidin-1-yl}methanone is unique due to its combination of the furan, indole, and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

[1-(furan-2-carbonyl)piperidin-4-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14-13-16-5-2-3-6-17(16)22(14)19(23)15-8-10-21(11-9-15)20(24)18-7-4-12-25-18/h2-7,12,14-15H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSPDUYSILIRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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furan-2-yl{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]piperidin-1-yl}methanone
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furan-2-yl{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]piperidin-1-yl}methanone
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furan-2-yl{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]piperidin-1-yl}methanone
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furan-2-yl{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]piperidin-1-yl}methanone
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furan-2-yl{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]piperidin-1-yl}methanone
Reactant of Route 6
furan-2-yl{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]piperidin-1-yl}methanone

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